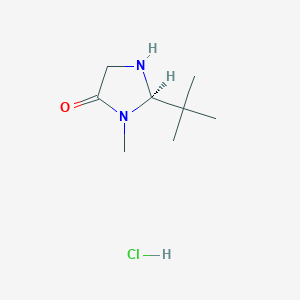
2-O-hexyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-hexyl-sn-glycerol: is a glycerolipid compound with the chemical formula C₉H₂₀O₃. It is a monoalkylglycerol, specifically a monoradylglycerol, where a hexyl group is attached to the second carbon of the glycerol backbone. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-hexyl-sn-glycerol typically involves the alkylation of glycerol. One common method is the reaction of glycerol with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic processes. For example, the use of sucrose phosphorylase from Leuconostoc mesenteroides has been reported for the regio-selective glycosylation of glycerol . This method involves the use of whole-cell catalysts and controlled bioreactor conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 2-O-hexyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glycerol backbone can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of hexyl aldehyde or hexanoic acid.
Reduction: Formation of hexyl diol.
Substitution: Formation of various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
2-O-hexyl-sn-glycerol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex glycerolipids.
- Employed in the study of lipid metabolism and enzymatic reactions involving glycerolipids.
Biology:
- Investigated for its role in cellular signaling and membrane dynamics.
- Used in the study of lipid-protein interactions.
Medicine:
- Explored for its potential antimicrobial properties .
- Studied for its effects on cell proliferation and differentiation.
Industry:
- Utilized in the production of cosmetics and personal care products due to its emollient properties.
- Employed in the food industry as a stabilizer and emulsifier.
Mecanismo De Acción
The mechanism of action of 2-O-hexyl-sn-glycerol involves its interaction with cellular membranes and proteins. The hexyl group provides hydrophobic interactions, while the glycerol backbone can form hydrogen bonds with other molecules. This dual functionality allows it to modulate membrane fluidity and protein function. The compound can also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
2-O-α-glucosyl-sn-glycerol: A glycosylated derivative of glycerol with applications in cosmetics and food industries.
2-O-α-d-glucosyl-d-glycerate: Another glycosylated glycerol derivative used as an osmolyte.
Uniqueness: 2-O-hexyl-sn-glycerol is unique due to its specific alkylation at the second carbon, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of emulsions and liposomes.
Propiedades
Número CAS |
100078-38-4 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-hexoxypropane-1,3-diol |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-12-9(7-10)8-11/h9-11H,2-8H2,1H3 |
Clave InChI |
PXWAQUODOTWYMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


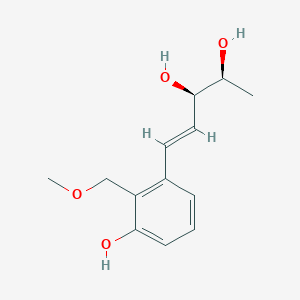

![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
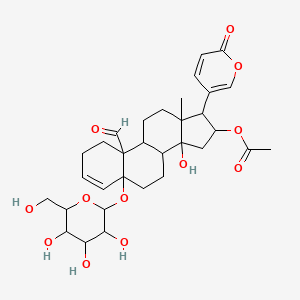


![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
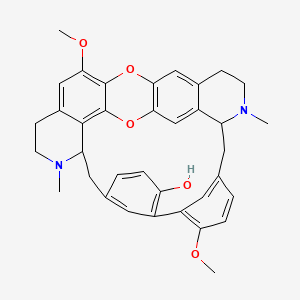
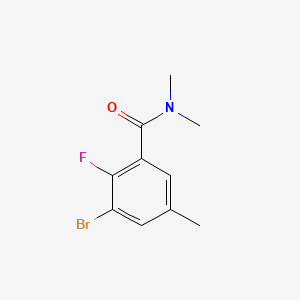
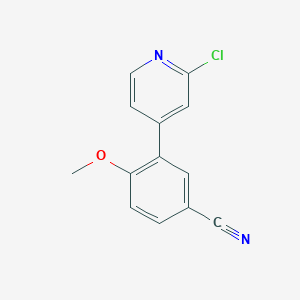

![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
